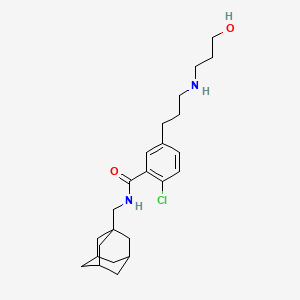
AZD-9056
概述
描述
AZD-9056 是一种小分子,作为 P2X7 嘌呤受体的选择性拮抗剂。该受体参与多种生理和病理过程,包括炎症和疼痛。 This compound 已被研究用于其在类风湿性关节炎和其他炎症性疾病等疾病中的潜在治疗作用 .
科学研究应用
化学: 它作为研究 P2X7 受体及其在各种化学过程中的作用的工具化合物。
生物学: AZD-9056 用于研究 P2X7 受体在细胞和分子生物学中的生物学功能。
作用机制
AZD-9056 通过选择性结合并抑制 P2X7 嘌呤受体发挥作用。该受体是配体门控离子通道,被细胞外三磷酸腺苷 (ATP) 激活。this compound 抑制 P2X7 受体可阻止导致炎症和疼痛的下游信号事件。 涉及的分子靶标和通路包括抑制 ATP 诱导的离子通量和抑制促炎细胞因子的释放 .
生化分析
Biochemical Properties
AZD-9056 interacts with the P2X7 receptor, a type of purinergic receptor . The P2X7 receptor plays a significant role in inflammation and pain-causing diseases . This compound is a potent inhibitor of this receptor, thereby influencing biochemical reactions associated with these conditions .
Cellular Effects
This compound exerts its effects on various types of cells, particularly those involved in inflammation and pain. By antagonizing the P2X7 receptor, this compound can influence cell function, including impacts on cell signaling pathways and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the P2X7 receptor, thereby inhibiting its function . This receptor is involved in various cellular processes, including inflammation and pain signaling . By inhibiting the P2X7 receptor, this compound can alter these processes at the molecular level .
Temporal Effects in Laboratory Settings
It has been used in trials studying the basic science and treatment of Rheumatoid Arthritis .
Dosage Effects in Animal Models
It has been used in trials studying the basic science and treatment of Rheumatoid Arthritis .
Metabolic Pathways
Given its role as a P2X7 receptor antagonist, it likely interacts with enzymes and cofactors involved in inflammation and pain signaling .
Transport and Distribution
Given its role as a P2X7 receptor antagonist, it likely interacts with transporters or binding proteins associated with this receptor .
Subcellular Localization
Given its role as a P2X7 receptor antagonist, it likely localizes to areas of the cell where this receptor is present .
准备方法
合成路线和反应条件
AZD-9056 的合成涉及多个步骤,从核心结构的制备开始,然后进行官能团修饰。关键步骤包括:
核心结构的形成: 这涉及将苯丙胺衍生物与合适的试剂反应,形成核心结构。
官能团修饰:
工业生产方法
This compound 的工业生产通常涉及使用优化反应条件的大规模合成,以确保高收率和纯度。该过程包括:
间歇合成: 在受控条件下,在间歇反应器中反应大量起始原料。
化学反应分析
反应类型
AZD-9056 会经历各种化学反应,包括:
氧化: 该化合物在特定条件下可以氧化形成氧化衍生物。
还原: 还原反应可用于修饰分子中的特定官能团。
常用试剂和条件
氧化: 常用的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
主要产物
从这些反应中形成的主要产物包括具有修饰的官能团的各种 this compound 衍生物,这些衍生物可以进一步研究其生物活性 .
相似化合物的比较
类似化合物
A-438079: 另一种具有类似抗炎特性的选择性 P2X7 受体拮抗剂。
JNJ-47965567: 一种用于临床前研究的有效且选择性的 P2X7 受体拮抗剂。
GSK1482160: 一种在炎症性疾病中具有潜在治疗应用的 P2X7 受体拮抗剂
AZD-9056 的独特性
This compound 的独特性在于其对 P2X7 受体的选择性和效力。它已在临床试验中得到广泛研究,提供了大量有关其安全性和有效性的数据。 此外,其特征明确的作用机制和良好的药代动力学特性使其成为研究和开发的宝贵工具化合物 .
属性
IUPAC Name |
N-(1-adamantylmethyl)-2-chloro-5-[3-(3-hydroxypropylamino)propyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H35ClN2O2/c25-22-5-4-17(3-1-6-26-7-2-8-28)12-21(22)23(29)27-16-24-13-18-9-19(14-24)11-20(10-18)15-24/h4-5,12,18-20,26,28H,1-3,6-11,13-16H2,(H,27,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSQAARMBHJCUOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CNC(=O)C4=C(C=CC(=C4)CCCNCCCO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
345304-65-6 | |
| Record name | AZD-9056 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0345304656 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AZD-9056 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12594 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | AZD-9056 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F13K378W4L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

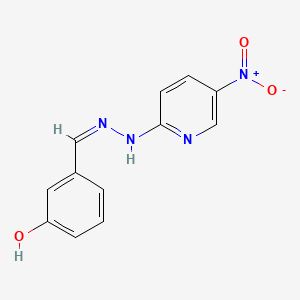


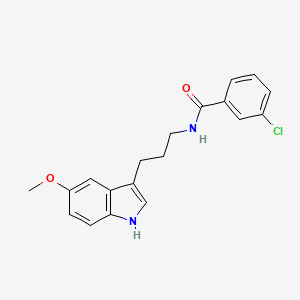
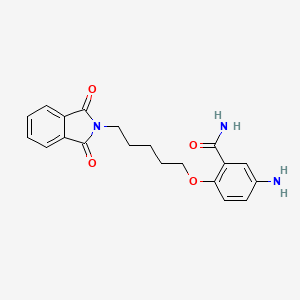

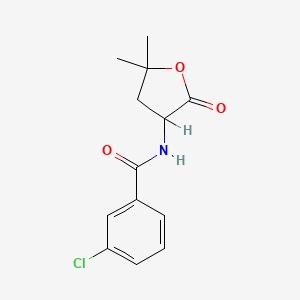
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-fluorobenzamide](/img/structure/B1666176.png)
![Benzamide, N-[3-[bis[2-(acetyloxy)ethyl]amino]phenyl]-](/img/structure/B1666177.png)
![N-[4-(4-aminophenoxy)butyl]benzamide](/img/structure/B1666178.png)

![N-[5-[4-(2-hydroxyethylamino)phenoxy]pentyl]benzamide](/img/structure/B1666180.png)
![N-[5-[4-(2-methoxyethylamino)phenoxy]pentyl]benzamide](/img/structure/B1666181.png)
![N-[5-(4-aminophenoxy)pentyl]-4-hydroxybenzamide](/img/structure/B1666183.png)
